

Determining Kinetic Parameters of Neprilysin (NEP) using a Fluorogenic Substrate

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Compound of Interest

Compound Name: *Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly*

Cat. No.: *B3025311*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_{cat}), of Neprilysin (NEP), also known as Neutral Endopeptidase (NEP) or enkephalinase, using the fluorogenic substrate **Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly**. NEP is a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides. Understanding its kinetic properties is essential for the development of therapeutic inhibitors for various diseases, including cardiovascular disorders and cancer.

The substrate, **Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly**, is a synthetic peptide that contains a fluorescent Dansyl group and a quenching p-nitrophenylalanine (pNO₂-Phe) residue. In its intact form, the fluorescence of the Dansyl group is quenched by the close proximity of the pNO₂-Phe group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the Gly-Phe(pNO₂) bond by NEP, the Dansyl-containing fragment is released, leading to a measurable increase in fluorescence intensity. This fluorescence signal is directly proportional to the rate of substrate hydrolysis and can be used to determine the enzyme's kinetic parameters.

Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of **Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly** by Neprilysin (enkephalinase).

Enzyme	Substrate	K _m (μM)	V _{max} (μmol/mg protein/min)	Reference
Neprilysin (Enkephalinase)	Dansyl-D-Ala-Gly-Phe(pNO ₂)-Gly	45	0.65	[1]

Note: The k_{cat} value can be calculated from the V_{max} if the concentration of the active enzyme is known, using the formula: $k_{cat} = V_{max} / [E]_t$, where $[E]_t$ is the total active enzyme concentration.

Experimental Protocols

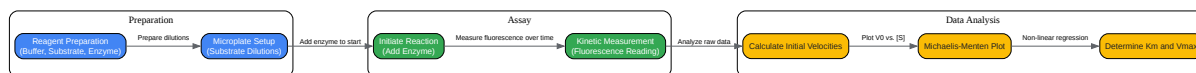
This section outlines the detailed methodology for determining the K_m and k_{cat} of Neprilysin using **Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly**.

Materials and Reagents

- Recombinant human Neprilysin (or other purified source of the enzyme)
- **Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly** substrate
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 μM ZnCl₂
- Dimethyl sulfoxide (DMSO) for dissolving the substrate
- 96-well black microplates (for fluorescence measurements)
- Fluorescence microplate reader with excitation and emission wavelengths of approximately 340 nm and 540 nm, respectively.
- Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the determination of NEP kinetic parameters.



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Caption: Experimental workflow for determining enzyme kinetic parameters.

Detailed Protocol

- Preparation of Reagents:
 - Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 25 mM NaCl and 10 μ M ZnCl₂. This buffer should be filtered and stored at 4°C.
 - Substrate Stock Solution: Dissolve **Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly** in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.
 - Enzyme Solution: Prepare a stock solution of Neprilysin in assay buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
- Assay Procedure:
 - Substrate Dilutions: Prepare a series of dilutions of the **Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly** substrate in the assay buffer. A typical concentration range would be from 0.1 to 10 times the expected K_m (e.g., 5 μ M to 500 μ M). Prepare these dilutions in a 96-well black microplate. Include wells with buffer only as a blank control.

- Enzyme Addition: Pre-incubate the microplate with the substrate dilutions at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
- Initiate the Reaction: To start the reaction, add a fixed amount of the Neprilysin enzyme solution to each well containing the substrate dilutions. The final volume in each well should be consistent (e.g., 200 µL).
- Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity (Excitation: ~340 nm, Emission: ~540 nm) at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. Ensure the reaction is in the initial linear phase.
- Data Analysis:
 - Calculate Initial Velocities (V₀): For each substrate concentration, plot the fluorescence intensity as a function of time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the change in fluorescence units per minute to moles of product formed per minute using a standard curve of the free Dansyl-containing product, if available.
 - Michaelis-Menten Plot: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
 - Determine K_m and V_{max}: Fit the data from the Michaelis-Menten plot to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):

$$V_0 = (V_{\max} * [S]) / (K_m + [S])$$

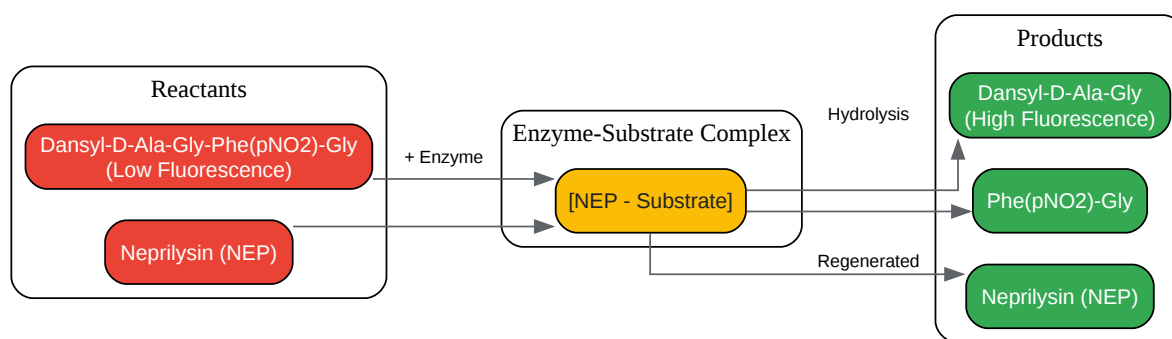
This analysis will provide the values for K_m and V_{max}.

- Calculate k_{cat}: If the molar concentration of the active enzyme ([E]_t) in the assay is known, the catalytic rate constant (k_{cat}) can be calculated using the following equation:

$$k_{\text{cat}} = V_{\max} / [E]_t$$

Reaction Mechanism

The enzymatic reaction involves the hydrolysis of the peptide bond between the glycine and the p-nitrophenylalanine residues of the substrate by Neprilysin. This cleavage separates the Dansyl fluorophore from the pNO₂ quencher, resulting in an increase in fluorescence.



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Caption: Enzymatic cleavage of the fluorogenic substrate by Neprilysin.

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References

- 1. researchgate.net [researchgate.net]
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